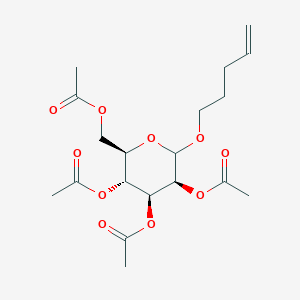![molecular formula C17H16N4 B1143102 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide CAS No. 174280-29-6](/img/structure/B1143102.png)
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a diethyliminio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyano-substituted phenyl compound with diethylamine and a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano groups play a crucial role in these interactions, often participating in hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-Cyano-3-(dimethyliminio)-1-propenyl]phenyldicyanomethanide
- 4-[1-Cyano-3-(diethylamino)-1-propenyl]phenyldicyanomethanide
- 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenylcyanide
Uniqueness
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide is unique due to the presence of multiple cyano groups and the diethyliminio moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
174280-29-6 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-[4-[(E)-1-cyano-3-(diethylamino)prop-2-enylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H16N4/c1-3-21(4-2)10-9-16(11-18)14-5-7-15(8-6-14)17(12-19)13-20/h5-10H,3-4H2,1-2H3/b10-9+ |
InChI Key |
XURNBIJGNBABLW-MDZDMXLPSA-N |
SMILES |
CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Isomeric SMILES |
CCN(CC)/C=C/C(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Canonical SMILES |
CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)


